DFP00173
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Description
DFP00173 is a useful research compound. Its molecular formula is C11H7Cl2N3O3S and its molecular weight is 332.2 g/mol. The purity is usually 95%.
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Biological Activity
DFP00173 is a selective and potent inhibitor of aquaporin-3 (AQP3), a member of the aquaglyceroporin family that facilitates the transport of water and glycerol across cell membranes. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and reproductive biology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.
This compound selectively inhibits AQP3 with an IC50 value ranging from approximately 0.1 to 0.4 µM . It exhibits low efficacy against AQP7 and AQP9, making it a valuable tool for studying the specific roles of these aquaporins in physiological and pathological processes . The compound's inhibition profile was confirmed through various assays, including stopped-flow light scattering measurements that demonstrated its ability to block glycerol permeability in human erythrocytes .
Inhibition Profile
The following table summarizes the inhibition profiles of this compound on various aquaporins:
Aquaporin | IC50 (µM) | Inhibition Efficacy |
---|---|---|
AQP3 | 0.1 - 0.4 | High |
AQP7 | >10 | Low |
AQP9 | >10 | Low |
This compound's selectivity for AQP3 suggests that it can be used to investigate the physiological roles of this aquaporin without significantly affecting other isoforms .
Case Studies
- Breast Cancer Research : this compound has been implicated in studies focusing on breast cancer, where both AQP3 and AQP7 are known to promote tumor progression. The selective inhibition of AQP3 by this compound may provide a therapeutic strategy to hinder cancer cell proliferation by disrupting glycerol transport pathways critical for tumor metabolism .
- Reproductive Biology : In a study involving zebrafish spermatozoa, this compound was shown to impair motility kinetics at concentrations above 5 µM . This effect highlights the role of AQP3 in sperm function and suggests that this compound can serve as a model to explore aquaporin functions in reproductive systems .
- Colon Carcinoma : Research indicated that vasopressin regulates AQP3 expression in colon carcinoma cells, with this compound effectively blocking this pathway. The findings suggest that targeting AQP3 may offer new avenues for treating colon diseases associated with abnormal cell growth .
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(5-nitrothiophen-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O3S/c12-7-2-1-3-8(13)10(7)15-11(17)14-6-4-9(16(18)19)20-5-6/h1-5H,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATXXTHMITUAOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)NC2=CSC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329723 |
Source
|
Record name | 1-(2,6-dichlorophenyl)-3-(5-nitrothiophen-3-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701329723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26731660 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
672286-03-2 |
Source
|
Record name | 1-(2,6-dichlorophenyl)-3-(5-nitrothiophen-3-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701329723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.